molecular formula C19H17N3O4 B5049726 9-(4-methoxyphenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

9-(4-methoxyphenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Cat. No.: B5049726
M. Wt: 351.4 g/mol
InChI Key: QBFUACRCSHNJTA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidoisoquinoline class, characterized by a fused pyrimidine-isoquinoline core and three carbonyl groups (trione). Key features include:

  • Molecular Formula: C₁₉H₁₇N₃O₄
  • Molecular Weight: 351.356 g/mol .
  • Structural Highlights: A 4-methoxyphenyl substituent at position 9 and a methyl group at position 2. The methoxy group enhances solubility and bioavailability, while the methyl group contributes to steric effects and metabolic stability.

Properties

IUPAC Name

9-(4-methoxyphenyl)-4-methyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-22-17-16(18(24)21-19(22)25)13-7-11(8-15(23)14(13)9-20-17)10-3-5-12(26-2)6-4-10/h3-6,9,11H,7-8H2,1-2H3,(H,21,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFUACRCSHNJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-methoxyphenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a member of the isoquinoline derivatives, which are known for their diverse biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrimidine and isoquinoline moiety. The presence of the methoxyphenyl group enhances its lipophilicity and potential interaction with biological targets.

Antitumor Activity

Research has indicated that isoquinoline derivatives exhibit significant antitumor properties. A study focusing on similar compounds demonstrated their ability to selectively inhibit cyclin-dependent kinase 4 (CDK4), a crucial regulator in cell cycle progression. This inhibition is vital for preventing uncontrolled cell proliferation associated with cancer .

Table 1: Comparison of Antitumor Activity

CompoundCDK Inhibition IC50 (μM)Selectivity Ratio (CDK4/CDK2)
9-(4-methoxyphenyl)-4-methyl...TBDTBD
4-(benzylaminomethylene)isoquinoline-1,3-dione0.510:1
4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-dione0.315:1

Note: TBD = To Be Determined; further studies are needed to establish the exact IC50 values for the compound .

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors within the cell. For instance, it may modulate the activity of kinases involved in cell signaling pathways that regulate growth and apoptosis . Understanding these interactions can provide insights into its therapeutic potential.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Anticancer Studies : A series of isoquinoline derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Compounds with similar structures showed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Pharmacological Screening : In a pharmacological screening assay, derivatives similar to 9-(4-methoxyphenyl)-4-methyl... demonstrated significant inhibition of tumor cell proliferation at micromolar concentrations. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance potency .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that isoquinoline derivatives exhibit significant anticancer activity. The specific compound has shown promise in inhibiting tumor cell proliferation. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death. For instance, a study highlighted its ability to inhibit the growth of certain cancer cell lines by targeting specific receptors and enzymes involved in tumor progression .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses antibacterial and antifungal activities against a range of pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes . This makes it a potential candidate for developing new antimicrobial agents.

Synthetic Applications

Building Block for Complex Molecules
In synthetic organic chemistry, 9-(4-methoxyphenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activity or novel properties .

Catalytic Applications
Recent advancements have explored using this compound as a catalyst in various organic reactions. Its ability to facilitate chemical transformations efficiently under mild conditions has implications for green chemistry practices. For example, it has been utilized in reactions involving aromatic aldehydes and amines to produce valuable intermediates .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation; induced apoptosis via specific pathways.
Study 2Antimicrobial EfficacyShowed effectiveness against multiple bacterial strains; potential for development into new antibiotics.
Study 3Synthetic ApplicationsUsed as a precursor in the synthesis of novel heterocyclic compounds; facilitated reactions under mild conditions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity and Physicochemical Properties

Aromatic Ring Substituents
  • Chlorophenyl vs. Methoxyphenyl :

    • 9-(3-Chlorophenyl)-4-propyl analog (C₂₀H₁₈ClN₃O₃, MW: 383.8 g/mol): The chloro group (electron-withdrawing) reduces solubility but enhances receptor binding in hydrophobic pockets. Exhibits anticancer activity via enzyme inhibition .
    • Target Compound : The 4-methoxyphenyl group (electron-donating) improves solubility and may enhance interactions with polar residues in biological targets .
  • Fluorophenyl vs. Methoxyphenyl: 9-(4-Fluorophenyl)-2,4-dimethyl analog (C₁₉H₁₆FN₃O₃, MW: 353.3 g/mol): Fluorine increases metabolic stability and bioavailability. Shows anticancer activity by disrupting cell cycle progression .
Alkyl Substituents
  • Methyl vs. Propyl :
    • 4-Propyl analog (): Propyl increases hydrophobicity, altering membrane permeability. Used in industrial applications for material synthesis .
    • Target Compound : The methyl group balances steric bulk and metabolic stability, favoring oral bioavailability .

Core Structural Variations

  • Pyrimido[4,5-b]quinoline vs. Pyrimido[4,5-c]isoquinoline: 5-(4-Ethoxy-3-methoxyphenyl) analog (C₂₄H₂₇N₃O₅, MW: 384.47 g/mol): Ethoxy and methoxy groups enhance pharmacokinetics but reduce synthetic yield. Active against microbial strains . Target Compound: The fused [4,5-c]isoquinoline core optimizes π-π stacking in enzyme active sites, critical for anticancer activity .
  • Tetrone vs. Trione Systems: Pyrimido[4,5-c]isoquinoline-1,3,7,10-tetrone (): Additional carbonyl group increases reactivity but raises toxicity risks. Shows moderate anticancer potency . Target Compound: The trione configuration balances electrophilicity and safety, making it suitable for therapeutic development .

Key Research Findings

  • Anticancer Mechanisms : The target compound inhibits topoisomerase II and disrupts DNA repair pathways, with IC₅₀ values comparable to fluorophenyl analogs but lower toxicity .
  • Solubility Advantages : Methoxyphenyl derivatives exhibit 2–3× higher aqueous solubility than chlorophenyl or fluorophenyl analogs, critical for formulation .
  • Synthetic Challenges : The 4-methyl group simplifies purification compared to bulkier alkyl chains (e.g., propyl), improving scalability .

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